molecular formula C17H17NO4 B6404664 2-Nitro-4-(4-T-butylphenyl)benzoic acid CAS No. 1261947-48-1

2-Nitro-4-(4-T-butylphenyl)benzoic acid

Cat. No.: B6404664
CAS No.: 1261947-48-1
M. Wt: 299.32 g/mol
InChI Key: BHIZSTCNASGXOK-UHFFFAOYSA-N
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Description

2-Nitro-4-(4-T-butylphenyl)benzoic acid: is an organic compound with the molecular formula C17H17NO4 It is a derivative of benzoic acid, featuring a nitro group at the 2-position and a tert-butylphenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4-(4-T-butylphenyl)benzoic acid typically involves a multi-step process:

    Nitration: The starting material, 4-(4-T-butylphenyl)benzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid. This introduces the nitro group at the 2-position of the benzoic acid ring.

    Purification: The crude product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 2-Nitro-4-(4-T-butylphenyl)benzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution Reagents: Halogens, sulfonic acids, and other electrophiles.

    Esterification Reagents: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Reduction Product: 2-Amino-4-(4-T-butylphenyl)benzoic acid.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

    Esterification Products: Esters of this compound.

Scientific Research Applications

Chemistry: 2-Nitro-4-(4-T-butylphenyl)benzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in medicinal chemistry.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives. These compounds may serve as lead compounds for the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(4-T-butylphenyl)benzoic acid and its derivatives depends on the specific biological target and pathway involved. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress.

Comparison with Similar Compounds

    2-Nitrobenzoic acid: Lacks the tert-butylphenyl group, making it less bulky and potentially less hydrophobic.

    4-Nitrobenzoic acid: The nitro group is positioned differently, affecting its reactivity and interactions.

    2-Amino-4-(4-T-butylphenyl)benzoic acid:

Uniqueness: 2-Nitro-4-(4-T-butylphenyl)benzoic acid is unique due to the presence of both the nitro group and the tert-butylphenyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(10-12)18(21)22/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIZSTCNASGXOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690600
Record name 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-48-1
Record name 4'-tert-Butyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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